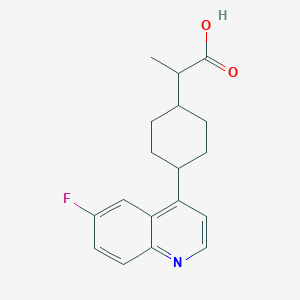![molecular formula C19H17NO4 B13385412 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoicacid](/img/structure/B13385412.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid is a chiral amino acid derivative. This compound is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the but-3-enoic acid moiety: This can be achieved through various methods, including the use of acryloyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology to ensure precise control over reaction conditions and to minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the but-3-enoic acid moiety.
Reduction: Reduction reactions can also occur, especially at the double bond in the but-3-enoic acid moiety.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: The Fmoc group is typically removed using piperidine in a solvent such as dimethylformamide.
Major Products:
Oxidation: Products may include carboxylic acids or ketones, depending on the specific conditions.
Reduction: The major product is the saturated butanoic acid derivative.
Substitution: Removal of the Fmoc group yields the free amino acid.
科学的研究の応用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is employed in the development of peptide-based drugs.
Industry: The compound is used in the production of various pharmaceuticals and biotechnological products.
作用機序
The primary mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The compound can be selectively deprotected under basic conditions, allowing for the sequential addition of amino acids to form peptides.
類似化合物との比較
(S)-2-((((tert-Butoxycarbonyl)amino)but-3-enoic acid): This compound uses a tert-butoxycarbonyl (Boc) group instead of an Fmoc group for amino protection.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-3-enoic acid: This compound has an additional carbon in the alkenoic acid chain.
Uniqueness: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid is unique due to the presence of the Fmoc group, which provides specific advantages in peptide synthesis, such as ease of removal under mild conditions and compatibility with a wide range of reaction conditions.
特性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)but-3-enoic acid |
InChI |
InChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16-17H,1,11H2,(H,20,23)(H,21,22) |
InChIキー |
WKYFUFWCJIKRCS-UHFFFAOYSA-N |
正規SMILES |
C=CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid;1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13385340.png)


![[[5-(4-Amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13385360.png)
![tert-butyl N-[(E)-[amino-(3-chloro-4-fluorophenyl)methylidene]amino]carbamate](/img/structure/B13385362.png)



![(3S,4S)-5-[4-(benzyloxy)phenyl]-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13385389.png)

![Methyl 7-[5-[3-(5-but-3-enylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-butyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-butyl-1-benzothiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[2-[(5-butylthiophen-2-yl)methylidene]butanoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-hex-5-enylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-hexyl-3-methylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(3-methylbutyl)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13385399.png)
![Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385401.png)

![3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-[1,2]oxazolo[5,4-c]pyridin-5-amine](/img/structure/B13385420.png)
